molecular formula C18H22F2N4O3S B2470138 4-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine CAS No. 946302-14-3

4-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine

Cat. No.: B2470138
CAS No.: 946302-14-3
M. Wt: 412.46
InChI Key: ZXWOSZSCFTVURB-UHFFFAOYSA-N
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Description

4-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine is a chemical compound known for its diverse applications in scientific research and industry. This compound features a piperazine ring substituted with a 2,4-difluorophenylsulfonyl group and a pyrimidine ring with methyl and propoxy substituents. Its unique structure contributes to its varied chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 2,4-difluorobenzenesulfonyl chloride with piperazine to form 4-((2,4-difluorophenyl)sulfonyl)piperazine. This intermediate is then reacted with 2-methyl-6-propoxypyrimidine under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the piperazine or pyrimidine rings .

Scientific Research Applications

4-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, while the difluorophenylsulfonyl group may enhance binding affinity and specificity. The compound’s effects are mediated through pathways involving these molecular interactions, leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine
  • 4-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine

Uniqueness

Compared to similar compounds, 4-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine stands out due to its specific substituents, which can influence its chemical reactivity and biological activity. The propoxy group, in particular, may confer unique properties in terms of solubility and interaction with biological targets .

Properties

IUPAC Name

4-[4-(2,4-difluorophenyl)sulfonylpiperazin-1-yl]-2-methyl-6-propoxypyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22F2N4O3S/c1-3-10-27-18-12-17(21-13(2)22-18)23-6-8-24(9-7-23)28(25,26)16-5-4-14(19)11-15(16)20/h4-5,11-12H,3,6-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXWOSZSCFTVURB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C=C3)F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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